molecular formula C10H9BrN2 B8577585 7-bromo-N-methylisoquinolin-3-amine

7-bromo-N-methylisoquinolin-3-amine

Cat. No.: B8577585
M. Wt: 237.10 g/mol
InChI Key: BYVMHDODQSGSOI-UHFFFAOYSA-N
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Description

7-Bromo-N-methylisoquinolin-3-amine is a brominated isoquinoline derivative characterized by a methyl-substituted amine group at position 3 and a bromine atom at position 7. Its molecular formula is C₁₀H₁₀BrN₂, with a molecular weight of 238.11 g/mol (calculated from and ). The compound’s structure combines the isoquinoline core (a benzannulated pyridine with nitrogen at position 2) with a bromine atom, which introduces steric and electronic effects, and an N-methylamine group, which enhances lipophilicity and modulates reactivity.

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

7-bromo-N-methylisoquinolin-3-amine

InChI

InChI=1S/C10H9BrN2/c1-12-10-5-7-2-3-9(11)4-8(7)6-13-10/h2-6H,1H3,(H,12,13)

InChI Key

BYVMHDODQSGSOI-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C2C=C(C=CC2=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoquinoline vs. Quinoline Derivatives

The structural distinction between isoquinoline and quinoline derivatives significantly impacts their electronic and steric profiles. For example:

  • 7-Bromo-2-methylquinolin-3-amine (: C₁₀H₉BrN₂) shares a bromine atom at position 7 and an amine at position 3 but differs in the nitrogen position (quinoline vs. isoquinoline).
Property 7-Bromo-N-Methylisoquinolin-3-Amine 7-Bromo-2-Methylquinolin-3-Amine
Core Structure Isoquinoline Quinoline
Substituents Br (C7), N-Me (C3) Br (C7), Me (C2), NH₂ (C3)
Molecular Formula C₁₀H₁₀BrN₂ C₁₀H₉BrN₂
Key Structural Effect Enhanced π-stacking (isoquinoline) Planar rigidity (quinoline)

Substituent Effects: Bromine vs. Other Functional Groups

Bromine’s electron-withdrawing nature contrasts with substituents like methoxy (electron-donating) or trifluoromethyl (strongly electron-withdrawing). For instance:

  • Ethyl 7-Chloro-1-methylisoquinoline-3-carboxylate () has a chlorine atom at position 7 and an ester group at position 3. Chlorine’s smaller atomic radius and lower electronegativity compared to bromine result in weaker steric and electronic effects, which may alter reactivity in cross-coupling reactions .
  • NQ4 (: 6-(Benzyloxy)-N-(3-bromophenyl)-7-methoxy-3-nitroquinolin-4-amine) features a nitro group (electron-withdrawing) and bromophenyl substitution. The nitro group increases electrophilicity, while the target compound’s amine group enhances nucleophilicity .

Spectral Data Comparison

Key NMR and mass spectral differences highlight substituent effects:

  • 7-Bromo-N-methylisoquinolin-3-amine: The N-methyl group would produce a singlet near δ 3.0–3.5 ppm in ¹H NMR, while the aromatic protons near bromine would show deshielding (e.g., δ 8.5–9.0 ppm for C7-H).
  • Ethyl 7-Trifluoromethyl-1-methylisoquinoline-3-carboxylate (): The CF₃ group causes significant deshielding (¹H NMR: δ 8.9–9.2 ppm for adjacent protons) and a distinct triplet in ¹⁹F NMR .
  • NQ1 (): The ethynyl group’s proton resonates at δ 3.8 ppm , while nitro groups induce downfield shifts in aromatic protons (δ 9.87 ppm) .
Compound Key ¹H NMR Signals (δ, ppm) Mass Spectral Data (m/z)
7-Bromo-N-methylisoquinolin-3-amine ~3.3 (s, N-CH₃), 8.5–9.0 (aromatic) [M]+: 238.11 (calc.)
Ethyl 7-Chloro-1-methylisoquinoline-3-carboxylate 1.4 (t, CH₂CH₃), 4.4 (q, OCH₂) [M]+: 279.07 (obs.)
NQ4 () 5.20 (s, CH₂Ph), 9.77 (s, quinoline) [M+1]+: 480

Physicochemical and Functional Implications

  • Lipophilicity: The N-methyl group in the target compound increases logP compared to non-methylated analogs (e.g., 7-bromoisoquinolin-3-amine from ).
  • Reactivity : Bromine at position 7 enables Suzuki-Miyaura cross-coupling, whereas nitro groups (as in NQ1–NQ6) favor reduction or nucleophilic substitution .
  • Solubility : Methoxy or benzyloxy substituents () enhance solubility in polar solvents, whereas bromine and methyl groups may reduce it .

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